Heteroaryl Vinyl Sulfone Demonstrates Superior Reactivity vs. Phenyl Vinyl Sulfone – Implications for (Vinylsulfonyl)cyclopropane Reactivity
In a systematic assessment of vinyl sulfone reactivity, heteroaryl vinyl sulfone 3 exhibited excellent output in terms of reactivity and selectivity, proving superior to phenyl vinyl sulfone 1 and with clear advantages over bis-sulfone 2 [1]. This differential reactivity is attributed to conformational and orbital control exerted by the tetrazole unit [1]. While direct head-to-head data for (Vinylsulfonyl)cyclopropane vs. phenyl vinyl sulfone are not available, the cyclopropyl group in the target compound is expected to provide similar electron-withdrawing and steric modulation, potentially enhancing electrophilicity relative to simple phenyl vinyl sulfone. This class-level inference supports the selection of (Vinylsulfonyl)cyclopropane for applications where phenyl vinyl sulfone shows insufficient reactivity.
| Evidence Dimension | Reactivity and Selectivity in Michael/Radical/Cycloaddition Reactions |
|---|---|
| Target Compound Data | No direct quantitative data available; inferred from heteroaryl vinyl sulfone performance. |
| Comparator Or Baseline | Phenyl vinyl sulfone (1) and bis-sulfone (2) |
| Quantified Difference | Heteroaryl vinyl sulfone 3 superior to phenyl vinyl sulfone 1 in reactivity and selectivity (qualitative assessment) |
| Conditions | Systematic assessment in Michael, radical, and cycloaddition reactions |
Why This Matters
For procurement in synthetic methodology development, this evidence indicates that (Vinylsulfonyl)cyclopropane may outperform phenyl vinyl sulfone in electrophilic transformations, reducing optimization time and improving yield.
- [1] Rodrigo E, Alonso I, García Ruano JL, Cid MB. Expanding the Potential of Heteroaryl Vinyl Sulfones. J Org Chem. 2016;81(22):10887-10899. View Source
